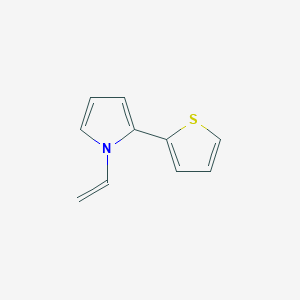
1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE: is an organic compound with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with an ethenyl group and a thienyl group. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with vinylpyrrole under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2-ethyl-: This compound has a similar pyrrole ring structure but with an ethyl group instead of an ethenyl group.
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound features a pyrrole ring with an ethanone group.
Uniqueness: 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE is unique due to the presence of both an ethenyl and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
64663-51-0 |
|---|---|
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
1-ethenyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |
Clé InChI |
LYDFTEMGGYWUBK-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC=C1C2=CC=CS2 |
SMILES canonique |
C=CN1C=CC=C1C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















